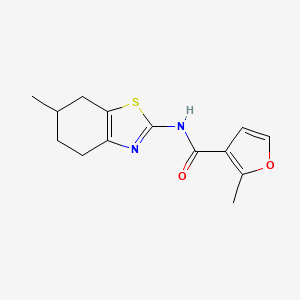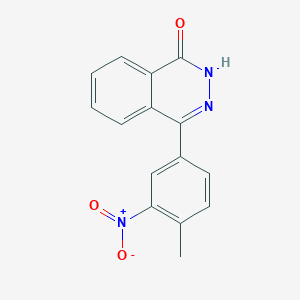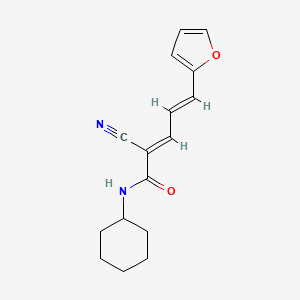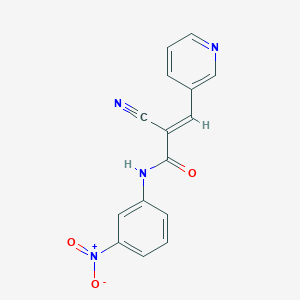![molecular formula C22H12Cl2N2O6 B10897506 (5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897506.png)
(5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-BENZODIOXOL-5-YL)-5-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
The synthesis of 1-(1,3-BENZODIOXOL-5-YL)-5-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves several steps, including the formation of the benzodioxole ring, the introduction of the dichlorophenyl and furyl groups, and the final assembly of the pyrimidinetrione core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(1,3-BENZODIOXOL-5-YL)-5-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-BENZODIOXOL-5-YL)-5-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(1,3-BENZODIOXOL-5-YL)-5-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:
- 1-(1,3-Benzodioxol-5-yl)-2-furylmethanone
- 2,4,6-Trichloropyrimidine
- 5-(2,4-Dichlorophenyl)-2-furylmethanol These compounds share some structural similarities but differ in their specific functional groups and reactivity, making 1-(1,3-BENZODIOXOL-5-YL)-5-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE unique in its applications and properties.
Propiedades
Fórmula molecular |
C22H12Cl2N2O6 |
|---|---|
Peso molecular |
471.2 g/mol |
Nombre IUPAC |
(5E)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H12Cl2N2O6/c23-11-1-4-14(16(24)7-11)17-6-3-13(32-17)9-15-20(27)25-22(29)26(21(15)28)12-2-5-18-19(8-12)31-10-30-18/h1-9H,10H2,(H,25,27,29)/b15-9+ |
Clave InChI |
AIWLDOUQIHTGKI-OQLLNIDSSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/C(=O)NC3=O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)C(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B10897444.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide](/img/structure/B10897447.png)
![4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897452.png)
![2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B10897455.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoate](/img/structure/B10897461.png)
![3-{[4-(Diethylamino)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897463.png)

![Methyl 3-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10897485.png)
![6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one](/img/structure/B10897486.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10897493.png)

